2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
The compound 2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer drug development . Key structural elements include:
- A 2-fluorobenzyl group at position 5 of the pyrazolo[3,4-d]pyrimidinone ring.
- A 2-chlorobenzamide moiety linked via a two-carbon ethyl spacer to the nitrogen at position 1.
- A 4-oxo-4,5-dihydro configuration, which may influence hydrogen-bonding interactions and solubility.
Properties
IUPAC Name |
2-chloro-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN5O2/c22-17-7-3-2-6-15(17)20(29)24-9-10-28-19-16(11-26-28)21(30)27(13-25-19)12-14-5-1-4-8-18(14)23/h1-8,11,13H,9-10,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOBAFYHTXRFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action, primarily through modulation of enzyme activity and interaction with cellular signaling pathways. Specifically, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Key Findings:
- Inhibition of CDKs : The compound demonstrated significant inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This suggests a potential role in cancer therapy by preventing uncontrolled cell proliferation .
- Selectivity : Notably, it exhibited a remarkable selectivity towards CDK2 over CDK9 (265-fold), indicating its potential for targeted cancer therapies with reduced side effects .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer Activity | Inhibits CDK2 and CDK9; potential for use in cancer therapies |
| Anti-inflammatory Properties | Modulates COX-2 and iNOS expression in inflammatory pathways |
| Cell Proliferation Inhibition | Reduces cellular proliferation in various cancer cell lines (HeLa, A375) |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Cancer Cell Lines : In vitro studies revealed that treatment with this compound significantly inhibited the growth of HeLa and A375 human tumor cell lines. The mechanism involved downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .
- Anti-inflammatory Effects : Another study demonstrated that derivatives similar to this compound showed a significant decrease in iNOS and COX-2 mRNA levels when tested on RAW264.7 macrophage cells. This suggests that it may possess anti-inflammatory properties beneficial for conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- The target compound’s melting point is unreported but may vary due to the 2-chlorobenzamide’s lipophilicity.
- Molecular Weight: The analog’s higher molecular weight (589.1 vs. estimated ~470–500 for the target) reflects the bulkier chromenone substituent.
Research Findings and Implications
- Fluorine Substitution : Fluorine in both compounds may improve metabolic stability and binding affinity, as seen in kinase inhibitors like idelalisib .
- Chlorine vs.
- Synthetic Challenges : Low yields in Example 53 suggest that steric hindrance or competing side reactions may complicate the synthesis of such derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
